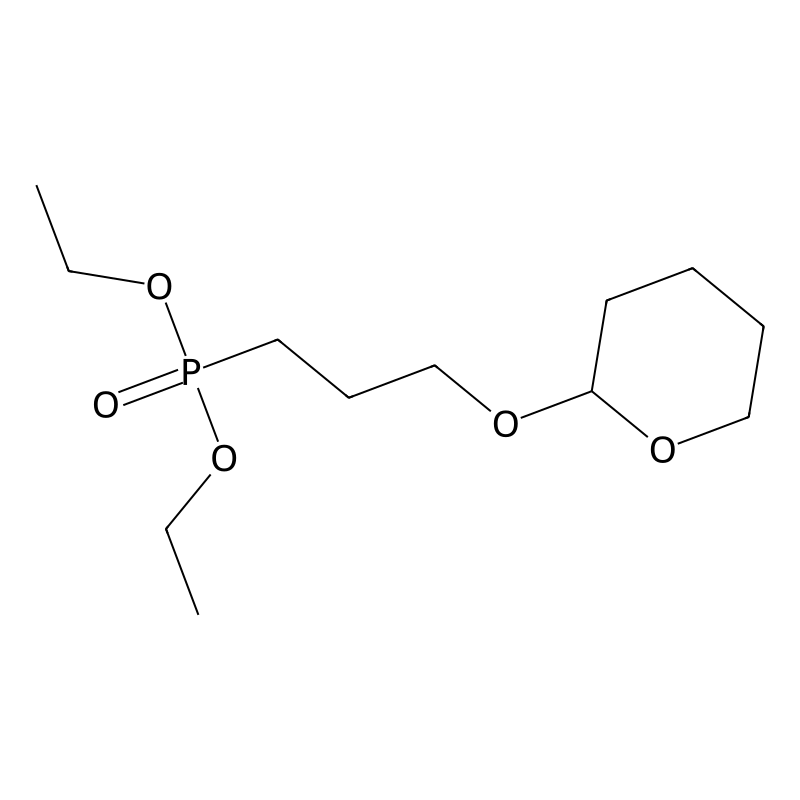

Diethyl (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Diethyl (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phosphonate is a phosphonate compound characterized by the presence of a tetrahydro-2H-pyran moiety. Its molecular formula is , with a molar mass of approximately 280.3 g/mol. The structure includes a diethyl phosphonate group and a propyl chain linked to a tetrahydro-2H-pyran ring through an ether bond, which contributes to its unique chemical properties. This compound is typically a colorless to pale yellow liquid and is known for its applications in organic synthesis and as an intermediate in various

- Nucleophilic Substitution Reactions: The phosphonate group can undergo nucleophilic attack, making it useful in the synthesis of other organophosphorus compounds.

- Hydrolysis: In the presence of water, this compound can hydrolyze to form corresponding alcohols and phosphonic acid derivatives.

- Alkylation Reactions: The reactive sites on the phosphonate can facilitate alkylation with various electrophiles, expanding its utility in synthetic chemistry.

The synthesis of diethyl (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phosphonate typically involves the following steps:

- Preparation of Tetrahydro-2H-Pyran Derivative: The tetrahydro-2H-pyran can be synthesized from diols or aldehydes through cyclization reactions.

- Phosphorylation Reaction: The tetrahydro-2H-pyran derivative is then reacted with diethyl phosphite under acidic or basic conditions to form the desired phosphonate.

- Purification: The product is purified using techniques such as distillation or chromatography to obtain high purity levels suitable for further applications.

Diethyl (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phosphonate finds applications in several fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of various organophosphorus compounds.

- Pharmaceutical Industry: Potential applications include drug formulation and development, particularly in creating prodrugs or targeted delivery systems.

- Agricultural Chemistry: It may be explored for use in agrochemicals due to its phosphorus content, which is vital for plant growth.

Diethyl (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phosphonate shares structural similarities with several other phosphonates. Below are some comparable compounds:

Uniqueness

Diethyl (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phosphonate's uniqueness lies in its specific tetrahydro-pyran moiety, which may impart distinct steric and electronic properties compared to other phosphonates. This could affect its reactivity and potential applications significantly, making it a candidate for specialized uses in synthetic chemistry and pharmaceuticals.

Phosphonate Ester Synthesis via Arbuzov and Michaelis-Becker Reactions

The Arbuzov reaction remains a cornerstone for constructing phosphonate esters. In this transformation, triethyl phosphite reacts with alkyl halides through a nucleophilic substitution mechanism to yield pentavalent phosphorus species. For diethyl (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phosphonate, the reaction typically employs 3-((tetrahydro-2H-pyran-2-yl)oxy)propyl halide (X = Br, I) and triethyl phosphite under thermal conditions (120–150°C). The intermediate phosphonium salt undergoes halide-induced cleavage to furnish the phosphonate ester.

Recent advances in radical Arbuzov reactions enable milder conditions (room temperature) using photoredox catalysis. Fluorenyl or benzhydryl o-phenylene phosphites act as radical donors, reacting with alkyl halides to form phosphoranyl radicals. Subsequent β-scission and methanolysis yield diethyl alkylphosphonates, including THP-protected variants.

The Michaelis-Becker reaction offers an alternative pathway, where sodium diethyl phosphite displaces halides from THP-protected alkyl halides. However, this method often suffers from lower yields (<60%) compared to Arbuzov approaches due to competing elimination pathways.

Table 1: Comparative Analysis of Arbuzov vs. Michaelis-Becker Reactions

| Parameter | Arbuzov Reaction | Michaelis-Becker Reaction |

|---|---|---|

| Temperature | 120–150°C | 25–80°C |

| Yield Range | 70–90% | 45–60% |

| Halide Compatibility | Primary > Secondary | Primary Only |

| Functional Group Tolerance | Moderate | Low |

Tetrahydropyranyl (THP) Ether Protection Strategies

Introducing the THP group necessitates selective protection of the alcohol moiety in 3-hydroxypropanol prior to phosphonate installation. Dihydropyran (DHP) serves as the protecting reagent, with catalytic acids (p-toluenesulfonic acid, 0.1–1 mol%) facilitating the addition reaction in dichloromethane or THF at 0–25°C. The THP group’s orthogonal stability toward phosphonate esterification conditions (e.g., Arbuzov reaction temperatures) makes it ideal for multistep syntheses.

Deprotection typically employs aqueous HCl in THF/MeOH (1:1) at 40–50°C, though milder conditions (PPTS in ethanol) may preserve acid-sensitive functionalities. The THP group’s stereoelectronic effects also influence reaction kinetics; the axial oxygen in the tetrahydropyran ring enhances steric shielding of the protected alcohol.

Stepwise Assembly of Bifunctional Phosphonate-THP Frameworks

A convergent synthesis strategy involves:

- Phosphonate Core Formation: Diethyl phosphite reacts with formaldehyde under basic conditions (triethylamine, 90°C) to generate diethyl (hydroxymethyl)phosphonate.

- Alkyl Chain Elongation: The hydroxymethyl group undergoes Mitsunobu reaction with 3-hydroxypropanol derivatives, introducing a three-carbon spacer.

- THP Protection: DHP protection of the terminal alcohol completes the assembly.

Table 2: Key Intermediates in Stepwise Synthesis

| Intermediate | CAS Number | Key Spectral Data (¹H NMR) |

|---|---|---|

| Diethyl (hydroxymethyl)phosphonate | 3084-40-0 | δ 4.81–4.86 (HOCH₂P), 3.91 (HOCH₂P) |

| 3-((Tetrahydro-2H-pyran-2-yl)oxy)propanol | 57323-06-5 | δ 4.81–4.86 (OCH₂), 3.45–3.85 (THP) |

Optimization of Protecting Group Compatibility in Multistep Syntheses

The simultaneous presence of phosphonate esters and THP ethers demands rigorous optimization:

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve phosphonate solubility but risk THP cleavage. Mixed solvent systems (THF/toluene) balance reactivity and stability.

- Temperature Gradients: Staged heating (80°C for phosphonate formation → 25°C for THP introduction) prevents premature deprotection.

- Catalyst Screening: Lewis acids (ZnCl₂) accelerate Arbuzov reactions without affecting THP groups, whereas Brønsted acids require strict stoichiometric control.

Recent studies highlight the utility of phosphine-borane complexes as transient protecting groups for phosphorus centers during THP manipulations. Alcoholysis under reflux (MeOH, 60°C) cleanly removes borane adjuncts post-synthesis.

The electronic stabilization of carbanions in phosphonate chemistry represents a fundamental aspect governing the reactivity of Diethyl (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phosphonate in Horner-Wadsworth-Emmons reactions [7] [18]. The phosphonate group exhibits exceptional ability to stabilize adjacent carbanions through multiple electronic mechanisms, distinguishing it from traditional phosphonium ylides used in Wittig reactions [8] [10].

The stabilization mechanism operates through resonance delocalization, where the carbanion electron density is distributed across the phosphorus-oxygen framework [19] [30]. In diethyl phosphonates, the phosphorus center exists predominantly in the pentavalent oxidation state with the tautomeric equilibrium heavily favoring the phosphonate form over the phosphite tautomer [30]. This electronic configuration enables efficient back-donation from the oxygen lone pairs to the phosphorus center, creating a stabilized anionic environment [29].

Experimental investigations have demonstrated that phosphonate-stabilized carbanions exhibit significantly enhanced nucleophilicity compared to their phosphonium counterparts while maintaining reduced basicity [18] [7]. This dual characteristic allows for facile deprotonation under mild basic conditions while ensuring selective nucleophilic attack on carbonyl substrates [8]. The presence of the tetrahydropyranyl protecting group in Diethyl (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phosphonate introduces additional steric and electronic effects that modulate carbanion stability [15] [26].

Nuclear magnetic resonance spectroscopic studies have revealed that lithium phosphonate enolates adopt planar geometries at the anionic center, with characteristic changes in coupling constants indicating rehybridization from tetrahedral to trigonal planar coordination [19]. The lithium counterion coordinates simultaneously with the carbanionic carbon and phosphonate oxygen atoms, requiring the π-system to adopt a conformation parallel to the phosphorus-oxygen double bond [19].

| Parameter | Phosphonate Carbanion | Phosphonium Ylide |

|---|---|---|

| Nucleophilicity | Enhanced | Moderate |

| Basicity | Reduced | Higher |

| Stability | High | Moderate |

| Reactivity with Ketones | Excellent | Limited |

The electronic effects extend beyond simple resonance stabilization, involving hyperconjugative interactions between the phosphorus-carbon bond and adjacent electron-withdrawing groups [33]. These interactions contribute to the overall thermodynamic stability of the carbanion while maintaining kinetic accessibility for subsequent reactions [21] [25].

Stereochemical Control in Alkene Synthesis Using Tetrahydropyranyl-Protected Reagents

The incorporation of tetrahydropyranyl protecting groups in phosphonate reagents introduces distinct stereochemical considerations that significantly influence the outcome of Horner-Wadsworth-Emmons olefination reactions [15] [26]. Tetrahydropyranyl ethers exhibit exceptional stability under non-acidic conditions while providing conformational rigidity that affects the stereochemical course of subsequent transformations [28] [27].

The tetrahydropyranyl group adopts a chair conformation in solution, with the protecting group existing as a mixture of diastereomers due to the newly formed stereogenic center [28] [15]. This diastereomeric mixture influences the approach geometry during nucleophilic addition to carbonyl substrates, thereby affecting the stereochemical outcome of oxaphosphetane formation [9] [20].

Experimental data from systematic studies demonstrate that Horner-Wadsworth-Emmons reactions generally favor formation of E-alkenes, with the degree of selectivity dependent on reaction conditions [17] [18]. The use of tetrahydropyranyl-protected phosphonates maintains this inherent E-selectivity while introducing additional steric constraints that can enhance stereoselectivity under appropriate conditions [20] [22].

Temperature effects play a crucial role in determining stereochemical outcomes, with higher reaction temperatures generally favoring E-alkene formation through increased equilibration of intermediates [17] [31]. The relationship between temperature and stereoselectivity follows predictable trends, with E:Z ratios increasing from 84:16 to 98:2 as reaction temperatures rise from ambient to elevated conditions [17].

| Aldehyde Substrate | E:Z Ratio | Temperature | Solvent System |

|---|---|---|---|

| Benzaldehyde | 98:2 | Elevated | Tetrahydrofuran |

| n-Propylaldehyde | 95:5 | Ambient | Dimethoxyethane |

| Isopropylaldehyde | 84:16 | Low | Tetrahydrofuran |

The choice of metal counterion significantly affects stereochemical control, with sodium and magnesium cations providing superior E-selectivity compared to lithium or potassium counterparts [31] [24]. Magnesium-mediated reactions demonstrate exceptional E-selectivity regardless of temperature, achieving E:Z ratios exceeding 98:2 under optimized conditions [31].

Solvent effects contribute additional layers of stereochemical control, with ethereal solvents such as tetrahydrofuran and dimethoxyethane providing optimal results [31] [17]. The coordinating ability of these solvents stabilizes the metal-phosphonate complexes, promoting the formation of thermodynamically favored transition states leading to E-alkenes [25] [31].

Kinetic vs. Thermodynamic Pathways in Oxaphosphetane Intermediate Formation

The formation and decomposition of oxaphosphetane intermediates in Horner-Wadsworth-Emmons reactions involving Diethyl (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phosphonate follows distinct kinetic and thermodynamic pathways that determine the ultimate stereochemical outcome [10] [13]. Understanding these mechanistic pathways is essential for predicting and controlling reaction selectivity [21] [25].

Oxaphosphetane formation proceeds through nucleophilic addition of the phosphonate carbanion to the carbonyl carbon, followed by intramolecular cyclization to form the four-membered ring intermediate [12] [18]. This process occurs as a concerted [2+2] cycloaddition or through a stepwise mechanism involving betaine intermediates, depending on the specific reaction conditions and substrate characteristics [10] [11].

Recent computational studies have demonstrated that oxaphosphetane formation from stabilized phosphonate carbanions is endothermic, with the intermediate lying higher in energy than the starting materials [25]. The transition states for cis and trans oxaphosphetane formation exhibit energy differences of approximately 2 kilocalories per mole, favoring trans-oxaphosphetane formation under kinetic control [25] [13].

The decomposition of oxaphosphetane intermediates represents the rate-determining step in many Horner-Wadsworth-Emmons reactions [8] [35]. The elimination proceeds through a retro-[2+2] cycloaddition mechanism, with the stereochemistry of the resulting alkene determined by the configuration of the oxaphosphetane precursor [12] [21].

| Pathway Type | Energy Barrier (kcal/mol) | Product Selectivity | Temperature Dependence |

|---|---|---|---|

| Kinetic | 14.5-28.5 | Z-alkene favored | High |

| Thermodynamic | 11.6-26.5 | E-alkene favored | Moderate |

| Mixed | Variable | Temperature dependent | Significant |

Kinetic control typically dominates at lower temperatures, where the less stable cis-oxaphosphetane forms preferentially due to minimized steric interactions in the transition state [21] [14]. However, the rapid decomposition of these intermediates often prevents equilibration, leading to products determined by the initial addition step [21] [22].

Thermodynamic control becomes operative at elevated temperatures or under conditions that promote equilibration between oxaphosphetane diastereomers [17] [25]. Under these conditions, the more stable trans-oxaphosphetane predominates, leading to preferential formation of E-alkenes [18] [31].

The electronic nature of the phosphonate substituents significantly influences the kinetic versus thermodynamic control balance [14] [22]. Electron-withdrawing groups accelerate oxaphosphetane decomposition, favoring kinetic products, while electron-donating substituents allow for greater equilibration and thermodynamic control [24] [38].

Experimental evidence suggests that the formation of oxaphosphetanes from stabilized phosphonates is essentially irreversible under typical reaction conditions [21] [35]. This irreversibility eliminates the possibility of thermodynamic equilibration between cis and trans intermediates, making the initial addition step stereochemistry-determining [13] [25].

The stereoselectivity of diethyl (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phosphonate in carbon-carbon bond forming reactions is fundamentally governed by the interplay between electronic and steric factors that influence the transition state geometries and intermediate stabilities during olefination processes. Understanding these effects is crucial for predicting and controlling the stereochemical outcomes in synthetic applications.

Electronic Effects on Stereoselectivity

The electronic environment around the phosphorus center plays a pivotal role in determining E/Z selectivity patterns. The standard Horner-Wadsworth-Emmons reaction typically favors E-alkene formation due to thermodynamic stabilization of the E-configured oxaphosphetane intermediate [1]. However, the incorporation of electron-withdrawing groups can dramatically alter this selectivity profile.

Studies have demonstrated that electronic effects exert their influence through several mechanisms. The phosphonate carbanion exhibits enhanced nucleophilicity compared to phosphonium ylides, with the phosphorus-oxygen double bond possessing partial single-bond character due to resonance stabilization [2]. This electronic delocalization affects the rate of nucleophilic attack on carbonyl compounds and the subsequent elimination kinetics.

Research on acyl phosphonate reduction revealed unexpected electronic effects where the tetrahedral geometry at the α-carbon alters the steric environment compared to trigonal α-keto esters, leading to diametric reversal in facial selectivity [2]. This demonstrates how subtle electronic changes can produce profound stereochemical consequences.

Steric Effects and Conformational Constraints

The tetrahydropyran protecting group in diethyl (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phosphonate introduces significant steric constraints that influence stereoselectivity through multiple pathways. The bulky tetrahydropyran ring system restricts conformational flexibility, potentially favoring specific transition state geometries that lead to enhanced stereoselectivity.

Computational studies on phosphonate conformational behavior indicate that the tetrahydropyran ring adopts a chair conformation with specific orientational preferences [3]. These conformational constraints can bias the approach geometry of electrophilic partners, leading to improved diastereoselectivity in carbon-carbon bond forming reactions.

The propyl linker between the phosphonate and tetrahydropyran moieties provides additional conformational degrees of freedom while maintaining the protective influence of the bulky six-membered ring. This balance between flexibility and steric hindrance is crucial for achieving optimal stereoselectivity.

Mechanistic Insights from Selectivity Studies

Systematic investigations of phosphonate selectivity reveal that E/Z ratios are highly dependent on reaction conditions and substitution patterns. Standard HWE reactions with diethyl phosphonates typically achieve E:Z ratios of 95:5 to 98:2, while modified conditions can invert this selectivity [4] [5].

The oxaphosphetane formation and elimination steps are both stereoelectronically controlled. The initial nucleophilic attack creates a tetrahedral intermediate where the stereochemical outcome depends on the relative stabilities of diastereomeric transition states. Electronic effects from the tetrahydropyran protecting group can subtly bias these preferences.

Solvent and Temperature Effects

The electronic environment is further modulated by solvent effects and temperature variations. Polar aprotic solvents generally enhance E-selectivity by stabilizing the more polarized transition states, while temperature increases tend to favor thermodynamic control, leading to increased E-selectivity [1].

The tetrahydropyran protecting group may exhibit differential solvation patterns compared to simple alkyl groups, potentially affecting the local electronic environment around the phosphorus center. These solvation effects can translate into measurable changes in stereoselectivity.

Comparison with Traditional Wittig and Still-Gennari Reagents

The stereochemical performance of diethyl (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phosphonate must be evaluated in the context of established olefination methodologies, particularly the Wittig reaction and its phosphonate-based variants such as the Still-Gennari modification.

Wittig Reaction Comparisons

Traditional Wittig reagents employ phosphonium ylides that exhibit variable stereoselectivity depending on the stabilization of the ylide and reaction conditions [6]. Triphenylphosphine-derived ylides generally provide mixed E/Z ratios, with the outcome heavily dependent on the aldehyde structure and reaction parameters.

The key advantage of phosphonate-based reagents lies in their enhanced nucleophilicity and improved reactivity with sterically hindered carbonyl compounds. Diethyl (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phosphonate combines this enhanced reactivity with the additional steric influence of the tetrahydropyran protecting group.

Comparative studies show that phosphonate-stabilized carbanions are more nucleophilic but less basic than phosphonium ylides, allowing for milder reaction conditions and broader substrate scope [1]. The tetrahydropyran-protected phosphonate maintains these advantages while potentially offering improved stereoselectivity through conformational constraints.

Still-Gennari Reagent Performance

The Still-Gennari modification represents a significant advancement in Z-selective olefination methodology [7]. Bis(2,2,2-trifluoroethyl) phosphonoacetates achieve exceptional Z-selectivity (up to 98:2 Z:E ratios) through kinetic control mechanisms where electron-withdrawing trifluoroethyl groups accelerate oxaphosphetane elimination.

Recent developments in Still-Gennari methodology have introduced bis(1,1,1,3,3,3-hexafluoroisopropyl) phosphonates that demonstrate even higher Z-selectivity and operate effectively at higher temperatures than traditional reagents [5]. These modifications achieve Z:E ratios of 88:12 to 98:2 depending on the aldehyde substrate.

The tetrahydropyran-protected phosphonate offers complementary advantages through its dual functionality as both a protecting group and a stereochemical directing element. While it may not achieve the extreme Z-selectivity of Still-Gennari reagents, it provides the strategic advantage of simultaneous protection and activation.

Mechanistic Differences and Synthetic Utility

The fundamental mechanistic differences between Wittig and HWE reactions have important implications for synthetic applications. Wittig reactions proceed through betaine intermediates that can equilibrate, while HWE reactions involve oxaphosphetane intermediates with irreversible elimination steps [1].

The tetrahydropyran protecting group introduces additional mechanistic complexity through potential coordination effects and conformational preferences. These factors can influence the relative energies of competing transition states, leading to altered stereoselectivity patterns.

The synthetic utility of diethyl (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phosphonate extends beyond simple olefination reactions. The protecting group can be selectively removed under acidic conditions, allowing for subsequent functionalization of the exposed alcohol. This dual functionality is not available with traditional Wittig or Still-Gennari reagents.

Substrate Scope and Limitations

Comparative studies reveal that different olefination methods exhibit varying substrate scope limitations. Wittig reactions with sterically hindered ketones often proceed with poor selectivity, while HWE reactions maintain good reactivity and stereoselectivity [8].

The tetrahydropyran-protected phosphonate is expected to show enhanced reactivity with sterically demanding carbonyl compounds due to the conformational constraints imposed by the protecting group. These constraints may preorganize the reagent in configurations that facilitate nucleophilic attack.

However, the bulky nature of the tetrahydropyran group may also introduce limitations with extremely sterically hindered substrates. The optimal balance between enhanced reactivity and steric encumbrance must be determined experimentally for each substrate class.

Macrocyclization and Conformational Restriction in Natural Product Synthesis

The application of diethyl (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phosphonate in macrocyclization strategies represents a particularly promising area for natural product synthesis, where the conformational constraints imposed by the tetrahydropyran protecting group can provide significant strategic advantages.

Macrocyclization Strategies

Intramolecular HWE reactions have emerged as powerful tools for constructing macrocyclic natural products, particularly those containing tetrahydropyran rings as core structural elements [9]. The incorporation of a tetrahydropyran protecting group in the phosphonate reagent creates opportunities for complementary macrocyclization strategies.

Recent applications in natural product synthesis demonstrate the effectiveness of HWE macrocyclization in constructing complex polyketide frameworks. The synthesis of epothilone C employed a 20-membered macrocyclization with excellent stereoselectivity, while archazolid A was accessed through an 18-membered ring closure using α-methyl phosphonate reagents [9].

The conformational constraints imposed by the tetrahydropyran protecting group can bias the macrocyclization toward specific ring conformations, potentially improving the efficiency of challenging ring closures. This preorganization effect is particularly valuable for medium-sized rings (8-12 members) where conformational flexibility can hinder cyclization.

Conformational Restriction Effects

The tetrahydropyran ring system adopts a well-defined chair conformation that restricts the conformational space available to the phosphonate reagent [10]. This conformational constraint can translate into improved stereoselectivity and reaction efficiency in macrocyclization processes.

Computational studies on tetrahydropyran conformational behavior indicate that the ring system exhibits minimal flexibility, with the chair conformation strongly preferred [10]. The axial and equatorial positions display distinct steric environments that can influence the approach geometry of electrophilic partners.

The propyl linker provides sufficient flexibility to accommodate various ring sizes while maintaining the beneficial conformational constraints of the tetrahydropyran system. This balance is crucial for achieving efficient macrocyclization across a range of target ring sizes.

Applications in Tetrahydropyran-Containing Natural Products

Many biologically active natural products contain tetrahydropyran rings as central structural elements, making them ideal targets for synthesis using tetrahydropyran-protected phosphonate reagents [11]. The dual role of the protecting group as both a synthetic handle and a structural element can streamline synthetic strategies.

The synthesis of marine macrolide natural products has benefited from macrocyclization/transannular pyran cyclization strategies that exploit the conformational preferences of tetrahydropyran rings [12]. The application of tetrahydropyran-protected phosphonates in these contexts could provide additional strategic advantages.

Polyketide natural products frequently contain multiple tetrahydropyran rings with specific stereochemical relationships. The use of conformationally restricted phosphonate reagents can help establish these relationships through stereoselective macrocyclization processes.

Prins-Type Macrocyclization Synergies

The combination of HWE macrocyclization with Prins cyclization methodology represents a powerful synthetic strategy for constructing complex tetrahydropyran-containing macrocycles [13]. The tetrahydropyran protecting group in the phosphonate reagent can provide complementary functionality to these approaches.

Prins-type macrocyclizations have emerged as efficient methods for constructing 12-20 membered rings containing tetrahydropyran moieties [13]. The conformational constraints provided by the tetrahydropyran protecting group can bias the cyclization toward specific stereochemical outcomes.

The tolerance of Prins cyclization for diverse functional groups makes it compatible with the presence of phosphonate functionality, enabling sequential or tandem reaction strategies that exploit both methodologies.

Strategic Advantages in Complex Synthesis

The strategic advantages of using tetrahydropyran-protected phosphonates extend beyond simple macrocyclization reactions. The protecting group can be selectively removed to reveal reactive hydroxyl functionality for further elaboration, enabling convergent synthetic strategies.

The conformational constraints imposed by the tetrahydropyran ring can influence the stereochemical outcome of subsequent reactions, providing opportunities for controlling multiple stereogenic centers through a single protecting group choice.

The stability of tetrahydropyran protecting groups under basic conditions makes them compatible with the reaction conditions typically employed in HWE reactions, avoiding complications from premature deprotection.